molecular formula K4P2O7<br>K4O7P2 B036894 Potassium pyrophosphate CAS No. 7320-34-5

Potassium pyrophosphate

Cat. No.: B036894
CAS No.: 7320-34-5
M. Wt: 330.34 g/mol
InChI Key: RYCLIXPGLDDLTM-UHFFFAOYSA-J
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Description

Potassium pyrophosphate, also known as tetrapotassium diphosphate, is an inorganic compound with the chemical formula K₄P₂O₇. It is a white, crystalline powder that is highly soluble in water and exhibits hygroscopic properties. This compound is widely used in various industrial applications due to its buffering, chelating, and dispersing abilities .

Mechanism of Action

Target of Action

Potassium pyrophosphate (K4P2O7) is a water-soluble, buffering, and chelating agent . It is a biocompatible and non-toxic compound that is commonly used as a food additive . The primary targets of this compound are the biochemical processes that require buffering and chelation.

Mode of Action

This compound acts as an ionic dispersant to form a low viscous solution . It interacts with its targets by binding to them and altering their chemical properties. This interaction can result in changes in the physical and chemical properties of the target substances, making them more soluble or dispersible.

Biochemical Pathways

This compound plays a role in many biosynthetic pathways that produce pyrophosphate (PPi) as a by-product . Pyrophosphatases play pivotal roles in PPi detoxification by converting PPi to inorganic phosphate . It also plays a role in the mineralization of hard tissues .

Pharmacokinetics

This compound is a water-soluble compound, which suggests that it can be easily absorbed and distributed in the body . .

Result of Action

The action of this compound results in the formation of a low viscous solution when used as an ionic dispersant . It also results in the detoxification of pyrophosphate in various biosynthetic pathways . In the context of hard tissue mineralization, it plays a significant role .

Action Environment

This compound dissociates completely in aqueous media to potassium ions (K+) and pyrophosphate ions (P2O7 4-). The pyrophosphate anion is unstable in aqueous solution and hydrolyses into inorganic phosphate . Both potassium ions (K+) and phosphate ions (HPO4 2-) are ubiquitous in the environment . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other ions.

Biochemical Analysis

Biochemical Properties

Potassium pyrophosphate plays a significant role in biochemical reactions. It acts as a pyrophosphate ion in aqueous solutions, which is unstable and hydrolyzes to inorganic phosphate . Both potassium ions and phosphate ions are ubiquitous in the environment and are essential to all living organisms . Their intracellular and extracellular concentrations are actively regulated .

Cellular Effects

It is known that pyrophosphates play pivotal roles in PPi detoxification by converting PPi to inorganic phosphate . A number of parasites express a PPi-dependent phosphofructokinase (PPi-PFK) that consumes PPi to power the phosphorylation of fructose-6-phosphate .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a pyrophosphate ion. In chemistry, pyrophosphates are phosphorus oxyanions that contain two phosphorus atoms in a P−O−P linkage . This bond is also referred to as a high-energy phosphate bond .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known to be stable and does not degrade over time . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to participate in the process of PPi detoxification by converting PPi to inorganic phosphate . This process is crucial in maintaining pyrophosphate homeostasis .

Subcellular Localization

It is known that pyrophosphates are found in ATP and other nucleotide triphosphates, which are important in biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium pyrophosphate can be synthesized through several methods:

Industrial Production Methods:

    Neutralization and Calcination: Food-grade phosphoric acid (H₃PO₄) is neutralized with food-grade caustic potash solution (KOH) under controlled pH conditions. The resulting solution is heated, decolorized with activated carbon, and filtered to remove insoluble matter.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

tetrapotassium;phosphonato phosphate
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InChI

InChI=1S/4K.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4
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Description Data deposited in or computed by PubChem

InChI Key

RYCLIXPGLDDLTM-UHFFFAOYSA-J
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Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
Source PubChem
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Molecular Formula

K4P2O7, K4O7P2
Record name TETRAPOTASSIUM DIPHOSPHATE
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Record name TETRAPOTASSIUM PYROPHOSPHATE
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DSSTOX Substance ID

DTXSID3036446
Record name Potassium pyrophosphate
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Molecular Weight

330.34 g/mol
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Physical Description

Potassium tetrapyrophosphate is a whitish-colored powdered solid. It is toxic by ingestion, and/or inhalation. Contact with the substance should be avoided., Dry Powder; Liquid; NKRA; Other Solid, Colourless crystals or white, very hygroscopic powder, Trihydrate: Colorless deliquescent solid; [Merck Index] White odorless solid; Hygroscopic; [ICSC] White hygroscopic powder or granules; [Alfa Aesar MSDS], ODOURLESS HYGROSCOPIC WHITE GRANULES OR POWDER.
Record name POTASSIUM TETRAPYRO PHOSPHATE
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Record name Diphosphoric acid, potassium salt (1:4)
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Solubility

Soluble in water, insoluble in ethanol, Solubility in water, g/100ml at 25 °C: 187 (very good)
Record name TETRAPOTASSIUM DIPHOSPHATE
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Record name TETRAPOTASSIUM PYROPHOSPHATE
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CAS No.

7320-34-5, 10124-52-4
Record name POTASSIUM TETRAPYRO PHOSPHATE
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Record name Diphosphoric acid, tetrapotassium salt
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Record name POTASSIUM PYROPHOSPHATE
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Melting Point

1090 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium pyrophosphate
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